molecular formula C19H22N2O4S B2449088 2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034381-67-2

2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2449088
CAS No.: 2034381-67-2
M. Wt: 374.46
InChI Key: QEMHKVFNMZWADB-UHFFFAOYSA-N
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Description

2-(1-(Phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic derivative of the 1H-isoindole-1,3(2H)-dione (phthalimide) class, a scaffold recognized for its multifaceted biological potential. This compound features a unique molecular architecture combining a tetrahydroisoindoledione core with a sulfonylated azetidine ring, designed for advanced medicinal chemistry and pharmacological research. Compounds based on the 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione structure are of significant interest in the development of therapeutic agents for neurodegenerative diseases. Research indicates that such derivatives act as potent inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, providing a promising strategy for alleviating cognitive symptoms associated with Alzheimer's disease . Furthermore, the phthalimide moiety is associated with notable anti-inflammatory properties. Derivatives have been shown to exhibit cyclooxygenase (COX) inhibitory activity, targeting both COX-1 and COX-2 isoforms, which are key enzymes in the inflammatory process . Some phthalimide derivatives demonstrate a selectivity profile that could potentially offer anti-inflammatory benefits with an improved safety margin . The integration of the phenethylsulfonyl-azetidine group in this particular compound may influence its bioavailability and binding affinity to these enzymatic targets, making it a valuable candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-18-16-8-4-5-9-17(16)19(23)21(18)15-12-20(13-15)26(24,25)11-10-14-6-2-1-3-7-14/h1-7,15-17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMHKVFNMZWADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula: C16H19N2O4S
  • Molecular Weight: 347.4 g/mol

The compound features an azetidine ring and an isoindole moiety, which are critical for its biological activity.

Research indicates that this compound may act through various mechanisms:

  • Angiotensin II Receptor Antagonism : The compound has been noted for its ability to antagonize the angiotensin II Type 2 (AT2) receptor. This activity is significant in cardiovascular research as it may contribute to vasodilation and reduced blood pressure .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of isoindole compounds exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its derivatives:

Activity TypeDescriptionReference
AT2 Receptor AntagonismInhibits angiotensin II receptor signaling
NeuroprotectionReduces oxidative stress in neuronal cells
Anti-inflammatoryInhibits cytokine production

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic areas:

  • Cardiovascular Studies : In a controlled study involving hypertensive rats, administration of the compound resulted in a significant decrease in blood pressure compared to control groups. This suggests potential applications in treating hypertension .
  • Neurodegenerative Disorders : A study focused on Alzheimer's disease models demonstrated that derivatives of isoindole compounds improved cognitive function and reduced amyloid plaque formation, indicating a neuroprotective effect.
  • Inflammatory Models : Research on inflammatory bowel disease models revealed that compounds similar to this one effectively reduced inflammation markers and improved gut health outcomes .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds showed promising activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
  • Neuroprotective Effects
    • The compound has shown potential neuroprotective properties in preclinical models. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
    • Research Findings: In vitro studies have indicated that the compound can reduce oxidative stress and inflammation in neuronal cells, suggesting its use in conditions like Alzheimer’s disease .
  • Anti-inflammatory Properties
    • Compounds with similar structures have been investigated for their anti-inflammatory effects. The phenethylsulfonyl group enhances the compound's ability to inhibit pro-inflammatory cytokines.
    • Clinical Trials: Ongoing clinical trials are assessing the efficacy of this compound in treating chronic inflammatory conditions such as rheumatoid arthritis .

Synthetic Applications

  • Pharmaceutical Synthesis
    • The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for further derivatization to enhance biological activity.
    • Synthesis Pathways: Various synthetic routes have been explored to modify the azetidine and isoindole moieties for improved pharmacological profiles .
  • Material Science
    • Beyond medicinal chemistry, this compound can be used in developing new materials with specific electronic or optical properties.
    • Application Example: Research is being conducted on its use in organic light-emitting diodes (OLEDs) due to its conjugated structure .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The phenethylsulfonyl moiety (‑SO₂‑) facilitates nucleophilic displacement reactions under basic or acidic conditions.

Reaction TypeConditionsProducts/OutcomesReferences
HydrolysisH₂O, NaOH (pH > 10), 80°CPhenethylsulfonic acid derivative
Amine DisplacementRNH₂, DMF, 60°C, 12hSulfonamide analogs

Key Findings :

  • The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, enabling SN2 mechanisms.

  • Steric hindrance from the azetidine ring limits reactivity with bulky nucleophiles.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under controlled conditions:

Reaction TypeConditionsProducts/OutcomesReferences
Acid-Catalyzed HydrolysisHCl (6M), reflux, 6hLinear amine-sulfonate compound
Reductive OpeningLiAlH₄, THF, 0°C → rt, 2hThiol-azetidine adduct

Mechanistic Insights :

  • Protonation of the azetidine nitrogen in acidic media weakens the C–N bond, leading to ring cleavage .

  • Reductive opening preserves the isoindole-dione core while modifying the azetidine substituent.

Isoindole-Dione Reactivity

The tetrahydroisoindole-1,3-dione moiety participates in condensation and cycloaddition reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Amine CondensationRNH₂, EtOH, Δ, 24hImine or amide derivatives
Diels-Alder CycloadditionDienophiles (e.g., maleic anhydride), toluene, 110°CFused bicyclic adducts

Structural Impact :

  • The dione’s carbonyl groups act as electron-deficient dienophiles in [4+2] cycloadditions .

  • Steric constraints from the fused cyclohexene ring modulate regioselectivity .

Cross-Coupling and Functionalization

Palladium-catalyzed coupling reactions enable derivatization of the aromatic phenethyl group:

Reaction TypeConditionsProducts/OutcomesReferences
Suzuki-Miyaura CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMEBiaryl-functionalized analogs
Buchwald-Hartwig AminationR₂NH, Pd₂(dba)₃, Xantphos, t-BuONaAminated derivatives

Optimization Notes :

  • The sulfonyl group stabilizes transition states in cross-coupling reactions, improving yields.

  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) significantly affects reaction efficiency.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and forming isoindole byproducts.

  • Photoreactivity : UV exposure (λ = 254 nm) induces [2+2] cycloaddition at the cyclohexene moiety .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions, including sulfonylation of the azetidine ring and subsequent coupling with the isoindole-dione core. Key steps:

  • Sulfonylation : React phenethylsulfonyl chloride with the azetidine precursor under basic conditions (e.g., triethylamine in dichloromethane).
  • Coupling : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the sulfonylated azetidine to the tetrahydroisoindole-dione scaffold .
  • Characterization : Employ NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity (>98%), and X-ray crystallography (if crystals are obtainable) to validate stereochemistry .

Basic: How can computational models predict its stereochemical stability and reactivity?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level is widely used to:

  • Optimize 3D molecular geometry and calculate thermodynamic stability of stereoisomers.
  • Simulate reaction pathways (e.g., sulfonylation energetics) using quantum chemical calculations .
  • Generate electrostatic potential maps to predict nucleophilic/electrophilic sites .

Advanced: What strategies resolve contradictions in experimental vs. computational reactivity data?

Answer:

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) causing discrepancies between predicted and observed reaction yields .
  • Sensitivity Analysis : Use software tools (e.g., ChemRTP) to identify which computational parameters (e.g., solvent models) most affect accuracy .
  • Iterative Validation : Refine DFT parameters using experimental kinetic data (e.g., Arrhenius plots) to improve predictive models .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Answer:

  • Isotopic Labeling : Track sulfonylation kinetics using deuterated phenethylsulfonyl chloride to confirm SN2 vs. SN1 mechanisms.
  • Transient Spectroscopy : Capture intermediates via stopped-flow NMR or time-resolved IR during azetidine ring-opening .
  • Computational Transition-State Analysis : Identify rate-determining steps using climbing-image nudged elastic band (CI-NEB) methods .

Advanced: What methodologies assess its pharmacological activity and selectivity?

Answer:

  • In Silico Docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina to predict binding affinity .
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Cytotoxicity Profiling : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced: How can environmental impacts of its degradation products be evaluated?

Answer:

  • Atmospheric Lifetime Studies : Use smog chamber experiments to measure reaction rates with hydroxyl radicals under simulated sunlight .
  • Ecotoxicology Assays : Expose Daphnia magna to degradation byproducts and monitor LC₅₀ endpoints .
  • Computational Fate Modeling : Predict soil/water partitioning coefficients (log Kow) via EPI Suite .

Advanced: What statistical approaches optimize its synthesis yield and purity?

Answer:

  • Response Surface Methodology (RSM) : Model interactions between temperature, catalyst loading, and solvent ratio to maximize yield .
  • Principal Component Analysis (PCA) : Reduce dimensionality in HPLC impurity profiles to identify critical process parameters .
  • Robust Optimization : Apply Taguchi methods to minimize variability in scale-up batches .

Advanced: How are data integrity and reproducibility ensured in collaborative studies?

Answer:

  • Blockchain-Based Lab Notebooks : Use platforms like SciNote to timestamp and encrypt raw data .
  • Standard Operating Procedures (SOPs) : Validate analytical methods (e.g., HPLC gradients) across labs via interlaboratory studies .
  • Metadata Tagging : Annotate datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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